2,6-二苯基嘧啶-4-醇

描述

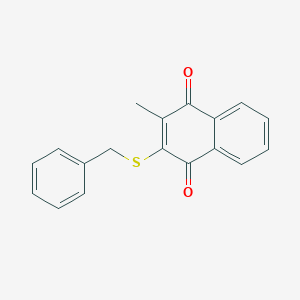

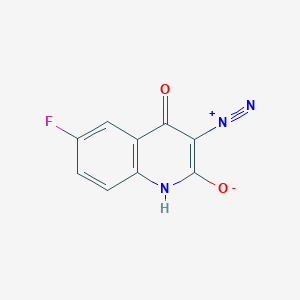

2,6-Diphenylpyrimidin-4-ol is a chemical compound with the molecular formula C16H12N2O . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds .

Synthesis Analysis

The synthesis of 2,6-Diphenylpyrimidin-4-ol and its derivatives has been reported in various studies . For instance, one study described the synthesis of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety .科学研究应用

Cancer Research and Chemotherapy

2,6-Diphenylpyrimidin-4-ol: derivatives have been studied for their potential as anticancer agents . Specifically, they have shown promise in inhibiting Aurora kinase A (AURKA), a protein that plays a crucial role in cell division. By inhibiting AURKA, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death in cancer cells .

Medicinal Chemistry

In the realm of medicinal chemistry , pyrimidine-based drugs, including derivatives of 2,6-Diphenylpyrimidin-4-ol, have been explored for their therapeutic potential. They have been implicated in treatments for a variety of conditions, including infectious diseases, neurological disorders, and diabetes mellitus .

Agriculture

While direct applications in agriculture for 2,6-Diphenylpyrimidin-4-ol are not well-documented, the compound’s derivatives could potentially be explored for their antimicrobial properties to protect crops from diseases or as growth regulators due to their effects on cellular processes .

Material Science

In material science , the structural properties of pyrimidine derivatives can be harnessed to develop new materials with specific electronic or photonic properties. These materials could be used in the development of organic semiconductors or light-emitting diodes (LEDs) .

Environmental Science

Derivatives of 2,6-Diphenylpyrimidin-4-ol may find applications in environmental science as part of sensing mechanisms for pollutants or as components in the remediation of contaminated sites through their interaction with other environmental chemicals .

Analytical Chemistry

In analytical chemistry , compounds like 2,6-Diphenylpyrimidin-4-ol could be used as reagents or indicators in chemical assays due to their reactivity and the potential for producing colorimetric or fluorometric changes upon reaction with specific analytes .

Biochemistry Research

In biochemistry research , the compound’s ability to interact with enzymes and proteins could make it a valuable tool for studying biochemical pathways, enzyme inhibition, or as a molecular probe to understand the function of biological molecules .

Industrial Applications

Although specific industrial applications for 2,6-Diphenylpyrimidin-4-ol are not explicitly documented, its derivatives’ biological activities suggest potential uses in pharmaceutical manufacturing or in the synthesis of complex organic molecules .

安全和危害

作用机制

Target of Action

The primary target of 2,6-Diphenylpyrimidin-4-ol is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .

Mode of Action

2,6-Diphenylpyrimidin-4-ol interacts with AURKA by inhibiting its activity . This inhibition is achieved through the compound’s binding to AURKA, which has been demonstrated through in silico docking experiments . The binding energies of the compound-AURKA complexes range from -16.72 to -11.63 kcal/mol , indicating a strong interaction.

Biochemical Pathways

The inhibition of AURKA by 2,6-Diphenylpyrimidin-4-ol affects the cell cycle, specifically the G2/M phase . This results in the accumulation of cells in the G2/M phase, disrupting the normal cell cycle progression . The compound also triggers the cleavage of caspase-3, caspase-7, and poly (ADP-ribose) polymerase , which are key players in the process of apoptosis, or programmed cell death.

Pharmacokinetics

The structure-activity relationship calculations suggest that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increase the activity . The existence of an H-bond acceptor at C-2 of the R1 position also increases the activity . These properties may influence the compound’s bioavailability.

Result of Action

The result of 2,6-Diphenylpyrimidin-4-ol’s action is a reduction in clonogenicity, arrest of the cell cycle at the G2/M phase, and induction of caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . This suggests that the compound could have potential as an anticancer agent.

属性

IUPAC Name |

2,4-diphenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-15-11-14(12-7-3-1-4-8-12)17-16(18-15)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSLJJMPKREAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347216 | |

| Record name | 2,6-diphenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Diphenylpyrimidin-4-ol | |

CAS RN |

15969-46-7 | |

| Record name | 2,6-diphenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-4-hydroxy-3-methylbut-2-enyl]azanium;chloride](/img/structure/B189250.png)

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)

![17-Phenyl-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B189260.png)

![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)